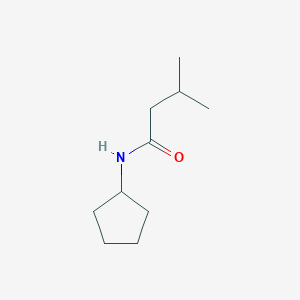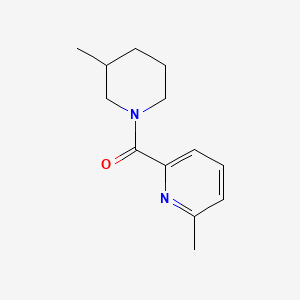
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to be a potent and selective monoamine transporter blocker, with a higher affinity for the dopamine transporter than the serotonin transporter. This makes it a potential candidate for the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease.
Mecanismo De Acción
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their levels in the synaptic cleft. This results in a stimulant effect, which is responsible for its recreational use. However, the exact mechanism of action of (3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is still not fully understood and requires further research.
Biochemical and Physiological Effects:
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal models. It also increases the release of dopamine and norepinephrine in the brain, leading to a euphoric effect. However, it can also cause adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, making it a useful tool for studying the dopamine transporter. However, its recreational use and potential for abuse make it difficult to obtain and use in research. Additionally, its adverse effects can make it challenging to use in animal models.
Direcciones Futuras
There are several future directions for research on (3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain. Additionally, more studies are needed to determine the long-term effects of (3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone use and its potential for addiction.
Métodos De Síntesis
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is synthesized through a multi-step process involving the reaction of 3-(4-methylbenzoyl)propionic acid with piperidine, followed by the reaction of the resulting intermediate with 2-chloro-4,6-dimethylpyridine. The final product is obtained through purification by recrystallization.
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-4-8-15(9-10)13(16)12-7-3-6-11(2)14-12/h3,6-7,10H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCMLRCBLNXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)
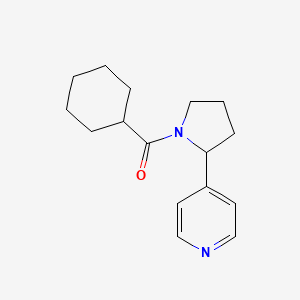

![N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7493538.png)
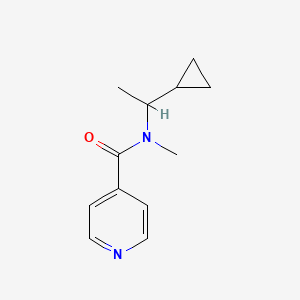
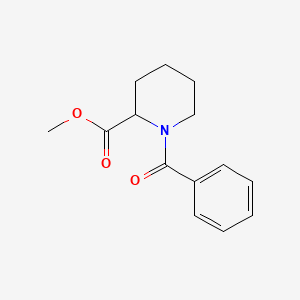



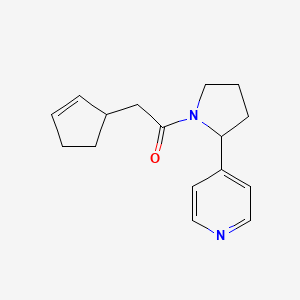
![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

